2-[(Dimethylamino)methyl]-3-nitrophenol
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Overview
Description
2-[(Dimethylamino)methyl]-3-nitrophenol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenol, where the phenolic hydrogen is substituted by a nitro group and a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-nitrophenol typically involves the nitration of 2-[(Dimethylamino)methyl]phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as recrystallization or distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated phenolic compounds.
Scientific Research Applications
2-[(Dimethylamino)methyl]-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-3-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]phenol
- 3-Nitrophenol
- 2,4-Dinitrophenol
- 4-(Dimethylamino)phenol
Uniqueness
2-[(Dimethylamino)methyl]-3-nitrophenol is unique due to the presence of both a nitro group and a dimethylaminomethyl group on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-8(11(13)14)4-3-5-9(7)12/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFBLAZJRCGZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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